Methyl 4-Amino-2-hydroxybenzoate

Description

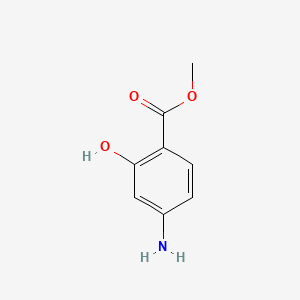

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOXBFUTRLDXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194310 | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-97-4 | |

| Record name | Methyl 4-amino-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4136-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4136-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid, amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-aminosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-amino-2-hydroxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKK6HU29FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of methyl 4-amino-2-hydroxybenzoate from 4-aminosalicylic acid

A Technical Guide to the Synthesis of Methyl 4-Amino-2-hydroxybenzoate

Introduction

This compound, also known as methyl 4-aminosalicylate, is an organic compound with applications as a pharmaceutical intermediate and in the fragrance industry.[1][2] It is an ester derivative of 4-aminosalicylic acid, an antitubercular agent.[2][3] This guide provides an in-depth overview of the , focusing on a common and effective laboratory method: Fischer-Speier esterification. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway: Fischer Esterification

The primary method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-aminosalicylic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, to form the corresponding ester and water.[4] Concentrated sulfuric acid is a commonly used catalyst for this process, as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][5] The reaction is an equilibrium, and using methanol as the solvent ensures it is present in large excess, driving the reaction toward the product side.[4]

Caption: Fischer esterification of 4-aminosalicylic acid.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established laboratory procedures.[5]

1. Reaction Setup:

-

Suspend 100 g (0.654 moles) of 4-aminosalicylic acid (referred to as 2-hydroxy-4-aminobenzoic acid) in 1 liter of freshly distilled methanol in a suitable reaction vessel.[5]

-

Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[5]

-

Equip the vessel with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.[5]

2. Reaction Execution:

-

Maintain the reflux for 24 to 48 hours, or until all the solid 4-aminosalicylic acid has dissolved.[5]

3. Work-up and Isolation:

-

After the reaction is complete, cool the mixture and reduce its volume to approximately 350 ml by evaporation under vacuum.[5]

-

Carefully neutralize the concentrated solution with a 33% sodium hydroxide solution, followed by a 1M sodium hydrogen carbonate solution.[5]

-

Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 250 ml).[5]

-

Combine the ether layers and wash them sequentially with 1M sodium hydrogen carbonate solution (2 x 50 ml) and water (2 x 50 ml).[5]

-

Dry the ether layer over 20 g of anhydrous magnesium sulfate.[5]

-

Remove the ether by evaporation under vacuum to yield the crude product.[5]

4. Final Purification:

-

Dry the resulting solid product in vacuo to obtain the pure this compound.[5]

Data Presentation

The quantitative data and physicochemical properties associated with the synthesis are summarized in the tables below for clarity and comparison.

Table 1: Synthesis Reaction Data

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 4-Aminosalicylic Acid | [5] |

| Amount of Starting Material | 100 g (0.654 mol) | [5] |

| Reagent | Methanol | [5] |

| Catalyst | Concentrated H₂SO₄ | [5] |

| Reaction Time | 24 - 48 hours | [5] |

| Reaction Temperature | Reflux | [5] |

| Product Yield (Mass) | 67.5 g | [5] |

| Product Yield (Percentage) | 62% |[5] |

Table 2: Physicochemical Properties of Reactant and Product

| Property | 4-Aminosalicylic Acid | This compound |

|---|---|---|

| Molecular Formula | C₇H₇NO₃[6] | C₈H₉NO₃[5] |

| Molecular Weight | 153.14 g/mol [6] | 167.16 g/mol |

| Appearance | White to cream-colored crystalline powder[3] | White crystalline powder[1][5] |

| Melting Point | Decomposes | 120° - 122° C[5] |

| Solubility | Slightly soluble in water; Soluble in dilute NaOH[3] | Slightly soluble in water[1] |

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The reported melting point of the product is 120°-122° C.[5] Furthermore, elemental analysis provides confirmation of the empirical formula. For the described synthesis, the expected elemental composition for C₈H₉NO₃ is C: 57.48%, H: 5.39%, and N: 8.38%.[5] The experimental findings were C: 57.57%, H: 5.41%, and N: 8.22%, which are in close agreement with the calculated values.[5]

Process Workflow

The overall workflow from reaction setup to final product purification involves several distinct stages, as illustrated in the diagram below.

Caption: Experimental workflow for the synthesis.

The via Fischer esterification is a well-documented and reproducible method. By carefully controlling reaction conditions and following a systematic work-up procedure, the target compound can be obtained in good yield and high purity.[5] This guide provides the necessary technical details, including a step-by-step protocol and critical data points, to aid researchers in the successful synthesis of this valuable compound.

References

- 1. chembk.com [chembk.com]

- 2. Methyl 4 amino 2 hydroxy benzoate Manufacturer,Supplier,Exporter [vaikunthchemicals.in]

- 3. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Aminosalicylic acid | 65-49-6 [chemicalbook.com]

Methyl 4-Amino-2-hydroxybenzoate CAS number and properties

An In-depth Technical Guide to Methyl 4-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and cosmetic industries. This document outlines its chemical and physical properties, synthesis protocols, and primary applications, with a focus on its role in drug discovery and development.

Core Chemical Identity

This compound, also known as Methyl 4-aminosalicylate, is an organic compound with the CAS Number 4136-97-4 .[1][2][3] It is characterized by a benzoate structure with amino and hydroxyl functional groups, which contribute to its utility as a versatile building block in organic synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and application.

| Property | Value | References |

| CAS Number | 4136-97-4 | [1][2][3] |

| Molecular Formula | C8H9NO3 | [2][4] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | White to pale beige crystalline powder | [4] |

| Melting Point | 120-123 °C | [4] |

| Boiling Point | 329.5 °C at 760 mmHg | |

| Flash Point | 153.1 °C | [4] |

| Density | 1.305 g/cm³ | |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the esterification of 4-Amino-2-hydroxybenzoic acid. The following protocol is based on established laboratory procedures.[5]

Materials:

-

2-Hydroxy-4-aminobenzoic acid (100 g, 0.654 mole)

-

Freshly distilled methanol (1 L)

-

Concentrated sulphuric acid (50 ml)

-

33% Sodium hydroxide solution

-

1M Sodium hydrogen carbonate solution

-

Ether

-

Anhydrous magnesium sulphate (20 g)

Experimental Procedure:

-

Suspend 2-Hydroxy-4-aminobenzoic acid in freshly distilled methanol in a reaction vessel.

-

Slowly add concentrated sulphuric acid to the suspension.

-

Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.

-

Concentrate the solution to approximately 350 ml by evaporation under vacuum.

-

Neutralize the concentrated solution with 33% sodium hydroxide and then with 1M sodium hydrogen carbonate.

-

Extract the product with ether (3 x 250 ml).

-

Wash the combined ether layers with 1M sodium hydrogen carbonate (2 x 50 ml) and then with water (2 x 50 ml).

-

Dry the ether layer over anhydrous magnesium sulphate.

-

Remove the ether by evaporation under vacuum to yield the final product.

-

Dry the product under vacuum. This process yields approximately 67.5 g (62%) of this compound with a melting point of 120-122 °C.[5]

Applications in Research and Drug Development

This compound is a valuable intermediate in various industrial and research applications.

-

Pharmaceutical Intermediate: It serves as a crucial starting material in the synthesis of various pharmaceutical agents, including anti-tuberculosis drugs.[4] Its structure allows for modifications to create novel compounds with desired pharmacological properties.[6]

-

Sunscreen Agent: The compound is capable of absorbing ultraviolet rays, making it a useful ingredient in sunscreen products to protect the skin from sun damage.[4]

-

Organic Synthesis: In a laboratory setting, it is used as a building block for the development of new organic compounds with potential biological activity.[6]

-

Cosmetics and Fragrances: Due to its aromatic properties, it is sometimes used as a fragrance ingredient.[6][7]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[1] It is important to avoid breathing dust and to ensure thorough washing after handling.[1]

The safety data for this compound is summarized in the table below.

| Hazard Statement | Precautionary Statement | References |

| Harmful if swallowed | Do not eat, drink or smoke when using this product. | [1] |

| Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. | [1] |

| Causes serious eye irritation | Wear eye protection. | [1] |

| May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [1] |

Logical Relationship of Applications

The diverse applications of this compound stem from its core chemical structure, which allows it to be a versatile intermediate.

References

- 1. 4136-97-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound [oakwoodchemical.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy this compound | 4136-97-4 [smolecule.com]

- 7. Methyl 4 amino 2 hydroxy benzoate Manufacturer,Supplier,Exporter [vaikunthchemicals.in]

chemical structure and properties of Methyl 4-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-Amino-2-hydroxybenzoate, a substituted aromatic ester, holds significance as a chemical intermediate in various synthetic pathways and has been identified as a process-related impurity in the manufacturing of certain pharmaceutical agents. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Detailed experimental protocols and visual representations of its synthesis and characterization workflows are presented to support research and development activities.

Chemical Structure and Identification

This compound is a benzoate ester characterized by an amino group at the 4-position and a hydroxyl group at the 2-position of the benzene ring.

Chemical Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molar Mass | 167.16 g/mol | [1] |

| Appearance | White to pale beige crystalline powder | [1] |

| Melting Point | 120-123 °C | [1] |

| Boiling Point | 329.5 °C at 760 mmHg | [2] |

| Density | 1.305 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [1] |

| pKa | 9.81 ± 0.10 (Predicted) | [1] |

| UV max (λmax) | 254 nm | [1] |

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Esterification of 4-Aminosalicylic Acid

This method involves the direct esterification of 4-aminosalicylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Suspend 4-aminosalicylic acid in methanol.

-

Slowly add concentrated sulfuric acid as a catalyst.

-

Reflux the mixture until the reaction is complete, monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Method 2: Reduction of Methyl 2-Hydroxy-4-nitrobenzoate

This protocol involves the reduction of the nitro group of Methyl 2-hydroxy-4-nitrobenzoate.

Experimental Protocol:

-

In a suitable reactor, charge Methyl 2-hydroxy-4-nitrobenzoate and a palladium on carbon (Pd/C) catalyst in methanol.

-

Pressurize the reactor with hydrogen gas.

-

Stir the reaction mixture at room temperature until the reduction is complete (typically monitored by hydrogen uptake or TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.[1]

Analytical Characterization

Spectroscopic Data

4.1.1. Mass Spectrometry

The mass spectrum (MS/ESI+) of this compound shows a molecular ion peak [M+H]⁺ at m/z 167.9, confirming the molecular weight of the compound.[1]

4.1.2. ¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ (300 MHz) shows the following signals: δ 7.43 (d, J=8.7 Hz, 1H, Ar-H), 6.10 (dd, J=8.7, 2.1 Hz, 1H, Ar-H), 5.98 (d, J=2.1 Hz, 1H, Ar-H), 10.76 (s, 1H, -OH), 6.14 (s, 2H, -NH₂), 3.77 (s, 3H, -OCH₃).[3]

4.1.3. Infrared (IR) Spectroscopy

-

-OH stretch: A broad band in the region of 3400-3200 cm⁻¹

-

-NH₂ stretch: Two sharp bands in the region of 3500-3300 cm⁻¹

-

C=O stretch (ester): A strong absorption band around 1700-1680 cm⁻¹

-

C-O stretch (ester): Bands in the region of 1300-1100 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

Role as a Pharmaceutical Intermediate and Impurity

This compound is a known intermediate in organic synthesis and has been identified as a related substance or impurity in the production of active pharmaceutical ingredients (APIs) such as Metoclopramide and Sodium Aminosalicylate Dihydrate. Its monitoring and control are crucial for ensuring the quality and safety of the final drug product.

Caption: Role as a synthetic intermediate and process impurity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and analysis.

References

Solubility of Methyl 4-Amino-2-hydroxybenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-Amino-2-hydroxybenzoate, a key intermediate in the pharmaceutical and chemical industries. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established experimental protocols for solubility determination and discusses the expected solubility behavior based on the compound's structural features. This guide serves as a practical resource for researchers and professionals involved in the development and handling of this compound, enabling them to establish robust experimental designs for solubility assessment and to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound (CAS No: 4136-97-4), also known as Methyl p-aminosalicylate, is an aromatic organic compound with the chemical formula C₈H₉NO₃. Its structure, featuring both a hydrophilic amino and hydroxyl group, and a more hydrophobic methyl ester and benzene ring, imparts a degree of polarity that influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, crystallization processes, and formulation development in the pharmaceutical industry.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed journals or chemical databases. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Slightly soluble | [1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1][2][4] |

| Methanol | Slightly soluble | [1][2][4] |

This qualitative data suggests that while the compound has some affinity for polar solvents, its solubility is limited. The presence of the aromatic ring and the methyl ester group likely contributes to its solubility in less polar organic solvents, a characteristic that requires experimental verification for specific applications.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility of this compound. These methods are widely accepted and can be adapted to specific laboratory conditions.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Sample Preparation: Accurately weigh an excess amount of crystalline this compound into a series of sealed, temperature-controlled vials.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to each vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a shaking incubator or a magnetic stirrer is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation at the equilibration temperature can be employed to facilitate clear separation of the solid and liquid phases.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume or mass of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

UV-Vis Spectrophotometry Method

For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry offers a rapid and sensitive method for solubility determination.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Equilibration: Prepare saturated solutions by adding an excess of the compound to the solvent in temperature-controlled vials and allowing them to equilibrate as described in the gravimetric method.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Dilution: Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Expected Solubility Behavior and Solvent Polarity

The principle of "like dissolves like" provides a foundational basis for predicting the qualitative solubility of a compound. This compound possesses both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl ester) functionalities. This dual character suggests that its solubility will be influenced by the polarity of the organic solvent.

It is anticipated that the solubility of this compound will be higher in solvents of intermediate polarity that can engage in hydrogen bonding with its polar groups while also interacting favorably with its non-polar regions. Solvents that are either extremely polar or highly non-polar are expected to be less effective at solvating the molecule.

Conclusion

References

Spectroscopic Profile of Methyl 4-Amino-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-Amino-2-hydroxybenzoate (CAS No. 4136-97-4), a valuable compound in pharmaceutical and chemical research. This document details predicted Nuclear Magnetic Resonance (NMR) data, and outlines standard experimental protocols for acquiring NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

While comprehensive experimental spectra for this compound are not widely available in public databases, predicted data and analysis of its structural analogues provide valuable insights into its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d6 reveals distinct signals corresponding to the aromatic protons, the amine and hydroxyl groups, and the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.76 | Singlet | 1H | Ar-OH |

| 7.43 | Doublet (d, J=8.7 Hz) | 1H | Ar-H6 |

| 6.14 | Singlet | 2H | -NH₂ |

| 6.10 | Doublet of Doublets (dd, J=6.6, 2.1 Hz) | 1H | Ar-H5 |

| 5.98 | Doublet (d, J=2.1 Hz) | 1H | Ar-H3 |

| 3.77 | Singlet | 3H | -OCH₃ |

Data sourced from prediction.[1]

¹³C NMR (Predicted)

Based on the structure of this compound, the following are the anticipated chemical shift ranges for the carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 168-172 | C=O (Ester) |

| 160-165 | C2 (C-OH) |

| 150-155 | C4 (C-NH₂) |

| 130-135 | C6 |

| 105-110 | C1 |

| 100-105 | C5 |

| 95-100 | C3 |

| 50-55 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3300 | N-H | Symmetric & Asymmetric Stretching |

| 3400-3200 | O-H | Stretching (Broad) |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2990-2850 | C-H (Methyl) | Stretching |

| 1720-1680 | C=O (Ester) | Stretching |

| 1620-1580 | N-H | Bending |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1300-1000 | C-O | Stretching |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound (molar mass: 167.16 g/mol ) would be expected to produce a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 136 | [M - OCH₃]⁺ |

| 108 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the supernatant into a clean, undamaged 8-inch NMR tube.[2]

-

The final sample volume in the NMR tube should be about 4.5 cm in depth.[2]

-

-

Instrument Setup and Data Acquisition:

-

The NMR experiments should be conducted on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR.

-

Before data acquisition, the magnetic field homogeneity must be optimized by shimming.

-

For a routine ¹³C spectrum, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are recommended for molecules up to approximately 350 Daltons.

-

A standard internal reference, such as tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0.00 ppm.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected.

-

For ¹³C spectra, applying a line-broadening factor of around 0.25 Hz can enhance the signal-to-noise ratio of non-protonated carbons.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [3]

-

Sample Preparation:

-

Place a small amount of the solid sample (approximately 50 mg) into a small beaker or vial.[3]

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[3]

-

Using a pipette, apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

If the signal intensity is too low, add another drop of the sample solution to the plate, allow it to dry, and re-run the spectrum.[3] If the peaks are too intense, clean the plate and use a more dilute solution.[3]

-

-

Data Analysis:

-

The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the mass spectrometer, typically via a heated direct insertion probe or after separation by gas chromatography. The sample must be in the gas phase for EI.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation:

-

The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound. The most intense peak in the spectrum is referred to as the base peak.[4]

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of Methyl 4-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-Amino-2-hydroxybenzoate. It includes a detailed summary of predicted spectral data, a step-by-step experimental protocol for acquiring a high-quality spectrum, and visualizations of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the structural elucidation and analysis of small organic molecules.

Predicted 1H NMR Spectral Data of this compound

The following table summarizes the predicted 1H NMR spectral data for this compound in deuterated dimethyl sulfoxide (DMSO-d6) at 300 MHz. This data provides expected chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal, and the coupling constants (J) in Hertz (Hz), which describe the splitting patterns of the proton signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | 10.76 | Singlet (s) | - | 1H |

| Ar-H6 | 7.43 | Doublet (d) | 8.7 | 1H |

| -NH2 | 6.14 | Singlet (s) | - | 2H |

| Ar-H5 | 6.10 | Doublet of doublets (dd) | 8.7, 2.1 | 1H |

| Ar-H3 | 5.98 | Doublet (d) | 2.1 | 1H |

| -OCH3 | 3.77 | Singlet (s) | - | 3H |

Data is based on prediction and may vary slightly from experimental results.[1]

Structural Assignment and Proton Environment

The chemical structure of this compound with the assigned protons is illustrated below. The distinct electronic environments of the aromatic, amine, hydroxyl, and methyl protons give rise to the characteristic signals in the 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section outlines a detailed methodology for obtaining a high-resolution 1H NMR spectrum of this compound.

Materials and Equipment

-

Sample: this compound (5-10 mg)

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 0.6-0.7 mL)

-

Internal Standard (optional): Tetramethylsilane (TMS)

-

Equipment:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Pipettes and pipette bulbs

-

Vortex mixer

-

Glass wool or filter plug

-

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.

-

Solvent Addition: Add 0.6-0.7 mL of DMSO-d6 to the vial.[2][3][4] Given the polar nature of the analyte, DMSO-d6 is a suitable solvent for dissolution.

-

Dissolution: Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution is crucial for obtaining a high-quality spectrum.

-

Filtration and Transfer: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed according to the instrument's standard operating procedure.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharper spectral lines.

-

Acquisition Parameters: Set the following acquisition parameters as a starting point. These may be adjusted to optimize the signal-to-noise ratio and resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Approximately 12-16 ppm.

-

-

Data Acquisition: Initiate the data acquisition.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the residual solvent peak of DMSO-d6 to 2.50 ppm. If TMS was used, its signal is set to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify and label the chemical shift of each peak.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for 1H NMR analysis.

References

physical and chemical properties of off-white crystalline Methyl 4-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the off-white crystalline compound, Methyl 4-Amino-2-hydroxybenzoate. It includes key data, experimental protocols, and structural information relevant to its application in research and development.

Compound Identification and General Information

This compound, also known as Methyl 4-aminosalicylate, is an organic compound with the chemical formula C₈H₉NO₃[1]. It is the methyl ester of 4-aminosalicylic acid. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other chemical entities[2].

Key Identifiers:

-

CAS Number: 4136-97-4[3]

-

MDL Number: MFCD00088091[3]

-

Synonyms: Methyl 4-aminosalicylate, Methyl p-aminosalicylate, p-Aminosalicylic acid methyl ester[1][4]

Physical Properties

This compound is typically an off-white to pale beige crystalline powder[2]. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][5] |

| Molecular Weight | 167.16 g/mol | [1][3] |

| Melting Point | 120-123 °C | [1][2][6] |

| 124-125 °C | [3] | |

| Boiling Point | 329.5 °C at 760 mmHg | [1] |

| Density | 1.305 g/cm³ | [1][2] |

| Solubility | Slightly soluble in water. | [2][4] |

| Appearance | Off-white crystalline powder. | [2] |

| pKa | 9.81 ± 0.10 (Predicted) | [2] |

| Flash Point | 153.1 °C | [1] |

Chemical and Spectroscopic Properties

The chemical behavior of this compound is dictated by its three functional groups: an aromatic amine, a hydroxyl group, and a methyl ester. These groups give rise to its characteristic spectroscopic signature.

Spectroscopic Data:

| Spectrum Type | Key Features and Peaks | Source(s) |

| UV-Vis (λmax) | 254 nm | [2] |

| ¹H-NMR (DMSO-d6, 300 MHz) | δ (ppm): 3.77 (3H, s, OCH₃), 5.98 (1H, d, J=2.1 Hz, Ar H-3), 6.10 (1H, dd, J=6.6, 2.1 Hz, Ar H-5), 6.14 (2H, s, NH₂), 7.43 (1H, d, J=8.7 Hz, Ar H-6), 10.76 (1H, s, OH) | [1] |

Note: The provided ¹H-NMR data is a prediction and should be confirmed with experimental results.

The diagram below illustrates the relationship between the compound's structure and its functional groups.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common method for synthesizing this compound from 4-aminosalicylic acid.

Materials:

-

4-Aminosalicylic acid (2-Hydroxy-4-aminobenzoic acid)

-

Methanol (freshly distilled)

-

Concentrated Sulfuric Acid

-

33% Sodium Hydroxide solution

-

1M Sodium Bicarbonate solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Suspend 100 g (0.654 mole) of 2-Hydroxy-4-aminobenzoic acid in 1 L of freshly distilled methanol.

-

Slowly add 50 ml of concentrated sulfuric acid to the suspension.

-

Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.[7]

-

Concentrate the solution to approximately 350 ml by evaporation in vacuo.[7]

-

Neutralize the concentrated solution with 33% sodium hydroxide and then with 1M sodium hydrogen carbonate.[7]

-

Extract the product with diethyl ether (3 x 250 ml).[7]

-

Wash the combined ether layers with 1M sodium hydrogen carbonate (2 x 50 ml) and then with water (2 x 50 ml).[7]

-

Dry the ether layer over anhydrous magnesium sulfate (20 g).[7]

-

Remove the ether by evaporation in vacuo to yield the crude product.[7]

-

Dry the product in vacuo to obtain the final title compound. The expected yield is approximately 62%.[7]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Health and Safety Information

This compound is classified as harmful and an irritant.[3]

Hazard Statements:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Precautionary Statements:

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fumes.

-

Wash all exposed external body areas thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, and eye protection.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound, CAS No. 4136-97-4 - iChemical [ichemical.com]

- 2. chembk.com [chembk.com]

- 3. 4136-97-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Methyl 4-aminosalicylate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound [oakwoodchemical.com]

- 6. 4136-97-4 CAS MSDS (METHYL 4-AMINOSALICYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Methyl 4-Amino-2-hydroxybenzoate: A Key Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-Amino-2-hydroxybenzoate is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its unique structure, featuring an aromatic ring substituted with amino, hydroxyl, and methyl ester groups, makes it a valuable starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a pharmaceutical intermediate.

Physicochemical Properties

This compound is a white to pale beige crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 4136-97-4[2] |

| Molecular Formula | C₈H₉NO₃[2] |

| Molecular Weight | 167.16 g/mol [2] |

| Melting Point | 120-123 °C[2] |

| Boiling Point | 329.5 °C at 760 mmHg[3] |

| Density | 1.305 g/cm³[3] |

| Solubility | Slightly soluble in water.[2] Soluble in DMSO and Methanol (slightly).[1] |

| Appearance | White to Pale Beige Crystalline powder[1] |

| Maximum Wavelength (λmax) | 254 nm[1] |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The predicted ¹H NMR spectral data is presented below.

| ¹H NMR (DMSO-d₆, 300 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 3.77 | s | -OCH₃ | ||

| 5.98 | d | 2.1 | Ar H-3 | |

| 6.10 | dd | 6.6, 2.1 | Ar H-5 | |

| 6.14 | s | -NH₂ | ||

| 7.43 | d | 8.7 | Ar H-6 | |

| 10.76 | s | -OH | ||

| Predicted ¹H-NMR data.[3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Fischer esterification of 2-Hydroxy-4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

This protocol is based on a literature procedure for the synthesis of Methyl 2-hydroxy-4-aminobenzoate.[4]

Materials:

-

2-Hydroxy-4-aminobenzoic acid (100 g, 0.654 mol)

-

Methanol (freshly distilled, 1 L)

-

Concentrated Sulfuric Acid (50 ml)

-

33% Sodium Hydroxide solution

-

1M Sodium Bicarbonate solution

-

Ether

-

Anhydrous Magnesium Sulfate (20 g)

Procedure:

-

Suspend 2-Hydroxy-4-aminobenzoic acid in freshly distilled methanol in a round-bottom flask.

-

Slowly add concentrated sulfuric acid to the suspension.

-

Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.

-

Concentrate the reaction mixture to approximately 350 ml by evaporation in vacuo.

-

Neutralize the concentrate with 33% sodium hydroxide solution and then with 1M sodium bicarbonate solution.

-

Extract the product with ether (3 x 250 ml).

-

Wash the combined ether layers with 1M sodium bicarbonate solution (2 x 50 ml) and then with water (2 x 50 ml).

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Remove the ether by evaporation in vacuo to yield the crude product.

-

Dry the product in vacuo to obtain the final title compound.

Expected Yield: 67.5 g (62%) Melting Point of Product: 120-122 °C

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

References

Stability of Methyl 4-Amino-2-hydroxybenzoate Under Acidic and Alkaline Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate, a compound of interest in pharmaceutical research and development, possesses a chemical structure susceptible to degradation under various environmental conditions. Understanding its stability profile is paramount for ensuring product quality, efficacy, and safety throughout the drug development lifecycle. This technical guide provides a comprehensive analysis of the stability of this compound under acidic and alkaline conditions, focusing on its degradation pathways and the analytical methodologies required for its assessment.

The structure of this compound, featuring both an ester and an aromatic amine functional group, suggests two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the amino group. The rate and extent of these degradation reactions are significantly influenced by pH and temperature.

Predicted Degradation Pathways

The principal degradation route for this compound under both acidic and alkaline conditions is the hydrolysis of the methyl ester bond. This reaction yields 4-Amino-2-hydroxybenzoic acid and methanol. Additionally, the presence of the aromatic amine group introduces the possibility of oxidative degradation, which can be influenced by factors such as the presence of oxygen and metal ions.

Figure 1: Predicted degradation pathways for this compound.

Quantitative Stability Analysis (Analog-Based)

Table 1: Estimated Hydrolysis Half-lives of Methylparaben at Various pH and Temperatures

| pH | Temperature (°C) | Estimated Half-life | Reference |

| 7 | 25 | 3.5 years | [1] |

| 8 | 25 | 3.6 months | [1] |

| 5.89 | 130.5 | 22.5 hours | [1] |

| 6.58 | 130.5 | 4.47 hours | [1] |

| 7.75 | 130.5 | 45.3 minutes | [1] |

Note: This data is for Methylparaben and serves as an estimate for the stability of this compound.

The rate of hydrolysis is expected to follow pseudo-first-order kinetics under constant pH conditions. The rate is significantly slower at neutral and slightly acidic pH and increases substantially with increasing alkalinity. The presence of the amino group in this compound may slightly influence the hydrolysis rate compared to methylparaben due to its electronic effects on the ester carbonyl group.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a well-designed forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following protocol is a general guideline for conducting a forced degradation study on this compound.

Figure 2: Experimental workflow for a forced degradation study.

4.1.1 Materials and Reagents:

-

This compound reference standard

-

HPLC grade methanol and acetonitrile

-

HPLC grade water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

4.1.2 Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (preferably a photodiode array detector) and/or a mass spectrometer (MS)

-

Analytical balance

-

pH meter

-

Water bath or heating block

-

Photostability chamber

4.1.3 Stress Conditions:

-

Acidic Hydrolysis: A solution of this compound (e.g., 0.1 mg/mL) in 0.1 M HCl is heated at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: A solution of this compound (e.g., 0.1 mg/mL) in 0.1 M NaOH is heated at 60°C for a specified period (e.g., 1, 2, 4, 8 hours).

-

Oxidative Degradation: A solution of this compound (e.g., 0.1 mg/mL) is treated with 3% H₂O₂ at room temperature for a specified period (e.g., 8, 24, 48 hours).

-

Thermal Degradation: The solid compound is kept at an elevated temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).

-

Photodegradation: The solid compound and a solution of the compound are exposed to light as per ICH Q1B guidelines.

4.1.4 Sample Analysis: Samples are withdrawn at appropriate time points, neutralized (for acidic and alkaline samples), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC-UV Method

The following HPLC method is proposed as a starting point for the development of a validated stability-indicating assay for this compound and its primary degradation product, 4-Amino-2-hydroxybenzoic acid. Method optimization and validation are essential.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm and 310 nm |

| Injection Volume | 10 µL |

Discussion and Conclusion

The chemical structure of this compound dictates its susceptibility to hydrolysis and oxidation. Under acidic and alkaline conditions, the primary degradation pathway is the cleavage of the ester bond to form 4-Amino-2-hydroxybenzoic acid and methanol. The rate of this hydrolysis is expected to be significantly faster under alkaline conditions.

The provided experimental protocols for forced degradation and the proposed stability-indicating HPLC method offer a robust framework for researchers to experimentally determine the stability profile of this compound. It is crucial to emphasize that the quantitative data presented, being based on analogous compounds, should be experimentally verified for this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4-Amino-2-hydroxybenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-hydroxybenzoate, a derivative of salicylic acid, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the potential biological activities of its derivatives, focusing on antimicrobial, anticancer, and anti-inflammatory properties. While research directly on this compound derivatives is emerging, this document compiles and analyzes data from closely related analogues, particularly derivatives of 4-amino-2-hydroxybenzoic acid and 4-aminobenzoic acid, to extrapolate potential therapeutic applications. This guide provides a comprehensive overview of synthesis methodologies, quantitative biological data, detailed experimental protocols, and insights into potential signaling pathway modulation, offering a valuable resource for researchers in drug discovery and development.

Introduction

The search for novel bioactive molecules is a cornerstone of modern pharmacology. This compound, possessing both amino and hydroxyl functionalities on a benzoate core, offers rich opportunities for chemical modification and the generation of diverse compound libraries. Its structural similarity to para-aminosalicylic acid, a known bacteriostatic agent, and other bioactive benzoic acid derivatives suggests a high potential for a range of pharmacological activities. This guide will delve into the current understanding of the antimicrobial, anticancer, and anti-inflammatory potential of derivatives based on this promising scaffold.

Antimicrobial Activity

Derivatives of 4-amino-2-hydroxybenzoic acid, the parent acid of this compound, have demonstrated notable antimicrobial properties, particularly when formulated as Schiff bases and their metal complexes.

Quantitative Data: Antimicrobial Activity

A study on a Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde, along with its Cobalt (II) and Nickel (II) metal complexes, revealed significant activity against various bacterial and fungal strains. The data, presented in Table 1, showcases the zone of inhibition for each compound against selected pathogens. Notably, the metal complexes exhibited enhanced antimicrobial activity compared to the parent Schiff base, suggesting the importance of the metal center in their mechanism of action.[1][2]

Table 1: Antimicrobial Activity of a 4-Amino-2-hydroxybenzoic Acid-derived Schiff Base and its Metal Complexes (Zone of Inhibition in mm) [1][2]

| Compound | Concentration (µ g/disc ) | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Mucor indicus | Aspergillus flavus |

| Schiff Base | 60 | 15 | 13 | 12 | 10 | 11 |

| Co(II) Complex | 60 | 20 | 18 | 16 | 14 | 13 |

| Ni(II) Complex | 60 | 18 | 16 | 15 | 12 | 12 |

| Septrin (Control) | 30 | 25 | 22 | 20 | - | - |

| Nystatin (Control) | 30 | - | - | - | 18 | 16 |

Data extracted from a study on the 4-amino-2-hydroxybenzoic acid derivative.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity summarized above was determined using the agar well diffusion method.[1][2]

Objective: To assess the antimicrobial susceptibility of test compounds against pathogenic microorganisms.

Materials:

-

Nutrient agar plates

-

Sterile cork borer (6 mm diameter)

-

Micropipette

-

Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mucor indicus, Aspergillus flavus)

-

Test compounds (Schiff base and metal complexes) dissolved in DMSO

-

Standard antibiotic (e.g., Septrin) and antifungal (e.g., Nystatin) discs

-

Incubator

Procedure:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared and standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: The surface of the nutrient agar plates is uniformly swabbed with the microbial inoculum.

-

Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.

-

Application of Test Compounds: A specific volume (e.g., 100 µL) of each test compound solution at a defined concentration (e.g., 60 µg/mL) is added to the wells.

-

Controls: Standard antibiotic and antifungal discs are placed on the agar surface as positive controls. A well containing only the solvent (DMSO) serves as a negative control.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Activity

While direct evidence for the anticancer activity of this compound derivatives is limited, studies on structurally similar 4-aminobenzoic acid derivatives have shown promising cytotoxic effects against various cancer cell lines. Schiff bases derived from 4-aminobenzoic acid have demonstrated notable cytotoxicity against the HepG2 (liver cancer) cell line.[3][4]

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the cytotoxic activity of some 4-aminobenzoic acid-derived Schiff bases against the HepG2 cancer cell line.

Table 2: Cytotoxicity of 4-Aminobenzoic Acid Schiff Base Derivatives against HepG2 Cells [3]

| Compound | R¹ | R² | IC₅₀ (µM) |

| 1a | 5-Br | H | 15.0 |

| 1b | 5-Cl | H | 25.3 |

| 1c | 3,5-di-Cl | H | 18.5 |

Data for Schiff bases of 4-aminobenzoic acid, not this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

The structural resemblance of this compound to salicylic acid, the parent compound of aspirin, strongly suggests potential anti-inflammatory properties. While direct studies on its derivatives are scarce, research on other aminohydroxybenzoic acid derivatives has demonstrated significant anti-inflammatory effects. For instance, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid has been shown to inhibit the production of pro-inflammatory mediators.[5]

Quantitative Data: Anti-inflammatory Activity of a Related Compound

A study on a derivative of 4-amino-2-hydroxybenzoic acid demonstrated its ability to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.

Table 3: Inhibition of Pro-inflammatory Mediators by 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) [5]

| Mediator | Concentration of LX007 | % Inhibition |

| Nitric Oxide (NO) | 10 µM | ~50% |

| Prostaglandin E2 (PGE₂) | 10 µM | ~40% |

| TNF-α | 10 µM | ~60% |

| IL-6 | 10 µM | ~55% |

This data highlights the potential of the aminohydroxybenzoic acid scaffold in modulating inflammatory responses.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][7]

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring the reduction of edema induced by carrageenan in the paw of a rodent.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes

Procedure:

-

Animal Grouping: Animals are divided into control, standard, and test groups.

-

Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer or paw thickness is measured with digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Potential Signaling Pathways

The biological activities of aminohydroxybenzoic acid derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer. Based on the activities of related compounds, the NF-κB and MAPK signaling pathways are plausible targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is implicated in many inflammatory diseases and cancers. Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. It is often dysregulated in cancer and inflammatory conditions.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The available data on structurally related compounds strongly support the rationale for the synthesis and evaluation of novel derivatives based on this scaffold. Future research should focus on:

-

Synthesis of diverse libraries of this compound derivatives, including Schiff bases, metal complexes, and other modifications.

-

Systematic screening of these derivatives against a broad panel of microbial strains and cancer cell lines to establish structure-activity relationships.

-

In-depth in vivo studies to validate the anti-inflammatory and anticancer efficacy and to assess the pharmacokinetic and toxicological profiles of lead compounds.

-

Mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. irespub.com [irespub.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Methyl 4-Amino-2-hydroxybenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate is a versatile bifunctional aromatic building block increasingly utilized in organic synthesis, particularly in the development of novel heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring a nucleophilic amino group, a phenolic hydroxyl group, and a methyl ester, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of bioactive molecules, with a focus on benzoxazole derivatives exhibiting anticancer properties.

Key Applications

This compound serves as a valuable starting material for the synthesis of a range of organic molecules, including but not limited to:

-

Benzoxazoles: The inherent ortho-amino-phenol moiety makes it an ideal precursor for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

-

Bioactive Amides and Esters: The amino and ester functionalities can be readily modified to generate libraries of amide and ester derivatives for structure-activity relationship (SAR) studies.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex drug candidates.[1]

Data Presentation: Synthesis of Benzoxazole Derivatives

The primary application highlighted in these notes is the synthesis of 2-substituted benzoxazoles through condensation and cyclization reactions. The following table summarizes representative quantitative data for the synthesis of a key benzoxazole intermediate from a closely related starting material, which serves as a strong predictive model for reactions with this compound.

| Entry | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Reaction Conditions | Yield (%) |

| 1 | Methyl 3-amino-4-hydroxybenzoate | Cyanogen bromide | Methyl 2-aminobenzo[d]oxazole-5-carboxylate | Aqueous suspension | - | Not specified | Not specified in abstract |

Table 1: Synthesis of a Benzoxazole Intermediate. Data is based on a reported synthesis of a structural isomer, providing a model for the reactivity of this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Aryl-benzoxazole-6-carboxylate via Condensation with Aromatic Aldehydes

This protocol describes a general procedure for the synthesis of 2-aryl-benzoxazole derivatives from this compound and various aromatic aldehydes. The reaction proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclization.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Catalyst (e.g., Iodine, Copper (II) acetate)

-

Base (e.g., Potassium carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.1 eq).

-

Add the catalyst (e.g., 10 mol% Iodine) and base (e.g., 1.5 eq Potassium carbonate) to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired methyl 2-aryl-benzoxazole-6-carboxylate.

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Methyl 2-Alkyl-benzoxazole-6-carboxylate via Acylation and Cyclization

This protocol outlines the synthesis of 2-alkyl-benzoxazole derivatives through acylation of the amino group of this compound with a carboxylic acid, followed by acid-catalyzed cyclization.

Materials:

-

This compound

-

Aliphatic carboxylic acid (e.g., acetic acid, propionic acid)

-

Coupling agent (e.g., DCC, EDC)

-

Solvent (e.g., Dichloromethane, DMF)

-

Acid catalyst (e.g., p-Toluenesulfonic acid)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

Step A: Acylation

-

Dissolve this compound (1.0 eq) and the aliphatic carboxylic acid (1.2 eq) in a suitable solvent like dichloromethane.

-

Add the coupling agent (e.g., 1.2 eq DCC) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the urea byproduct and wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-acylated intermediate.

Step B: Cyclization

-

Dissolve the crude N-acylated intermediate in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired methyl 2-alkyl-benzoxazole-6-carboxylate.

-

Characterize the product using spectroscopic methods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic workflow and a key biological pathway targeted by benzoxazole derivatives synthesized from this compound.

Biological Activity: Anticancer Properties

Benzoxazole derivatives synthesized from precursors like this compound have demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, novel benzoxazole-based compounds have shown potent activity against the HCT-116 human colorectal carcinoma cell line.[1]